4-tert-butyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
CAS No.: 2549029-23-2
Cat. No.: VC11809545
Molecular Formula: C19H24N6S
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549029-23-2 |
|---|---|
| Molecular Formula | C19H24N6S |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C19H24N6S/c1-13-21-16(19(2,3)4)11-17(22-13)24-7-9-25(10-8-24)18-23-14-12-20-6-5-15(14)26-18/h5-6,11-12H,7-10H2,1-4H3 |
| Standard InChI Key | JNFJKJSCWKOZQZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(C)(C)C |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the thiazolo-pyrimidine class, characterized by a pyrimidine core fused with a thiazole ring. Its molecular formula is C₁₉H₂₄N₆S, with a molecular weight of 368.5 g/mol . Key structural components include:
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A pyrimidine ring substituted at positions 4, 2, and 6.
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A tert-butyl group (C(CH₃)₃) at position 4.
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A methyl group at position 2.
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A piperazine linker at position 6, connected to a thiazolo[4,5-c]pyridine moiety .
Table 1: Key Molecular Properties
Stereoelectronic Characteristics
The piperazine linker introduces conformational flexibility, enabling interactions with biological targets such as enzymes or receptors . The thiazolo[4,5-c]pyridine system contributes aromaticity and potential π-π stacking interactions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Structural Elucidation
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Pyrimidine core formation | Thiourea, acetylacetone, PTSA |
| 2 | Piperazine coupling | Chloropyrimidine, piperazine, DMF |
| 3 | Thiazolo-pyridine fusion | CuI, L-proline, DMSO |
Analytical Characterization
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IR Spectroscopy: Expected peaks for C=N (1572 cm⁻¹), C=O (1676 cm⁻¹), and aromatic C-H (2967 cm⁻¹) .
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¹H NMR: Distinct signals for tert-butyl (δ 1.3 ppm), methyl (δ 2.2 ppm), and piperazine protons (δ 2.8–3.5 ppm) .
| Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | DNA gyrase | Inhibition of DNA supercoiling |
| Anticancer | CDK2/Topoisomerase | Cell cycle arrest |
| Anti-inflammatory | COX-2 | Prostaglandin suppression |
Computational and Docking Insights
Molecular Docking Studies
Docking simulations of analogous compounds into the DNA gyrase active site (PDB: 1KZN) reveal:
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Hydrogen bonding between the pyrimidine N1 and Asp73.
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Hydrophobic interactions involving the tert-butyl group and Val71 .
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A binding affinity (ΔG) of −7.5 kcal/mol, suggesting moderate inhibitory potential .
ADMET Predictions
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